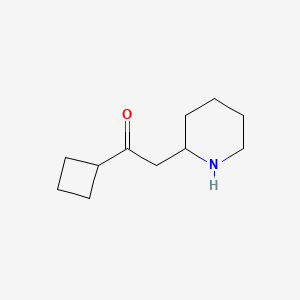

1-Cyclobutyl-2-(piperidin-2-yl)ethan-1-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H19NO |

|---|---|

Molecular Weight |

181.27 g/mol |

IUPAC Name |

1-cyclobutyl-2-piperidin-2-ylethanone |

InChI |

InChI=1S/C11H19NO/c13-11(9-4-3-5-9)8-10-6-1-2-7-12-10/h9-10,12H,1-8H2 |

InChI Key |

KHFARMRZWJUINS-UHFFFAOYSA-N |

Canonical SMILES |

C1CCNC(C1)CC(=O)C2CCC2 |

Origin of Product |

United States |

Synthetic Methodologies for 1 Cyclobutyl 2 Piperidin 2 Yl Ethan 1 One

Retrosynthetic Analysis and Key Disconnections for 1-Cyclobutyl-2-(piperidin-2-yl)ethan-1-one

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. amazonaws.com For this compound, the primary disconnections can be made at the C-C bond between the carbonyl group and the piperidine-bearing methylene (B1212753) group, or at the C-N bond within the piperidine (B6355638) ring.

A logical disconnection point is the bond between the cyclobutyl carbonyl group and the adjacent methylene group. This leads to two key synthons: a cyclobutyl carbonyl synthon and a 2-methylpiperidine (B94953) synthon. This approach simplifies the synthesis into the separate preparation of the two cyclic systems followed by their coupling.

Another key disconnection can be made within the piperidine ring itself, which would involve building the piperidine ring onto a pre-existing cyclobutyl ethanone (B97240) fragment. However, the former strategy of coupling two pre-formed rings is often more convergent and efficient.

| Disconnection | Synthons | Corresponding Reagents |

| C-C bond between carbonyl and methylene | Cyclobutyl acyl cation and 2-methylpiperidine anion | Cyclobutanecarboxylic acid derivative (e.g., acyl chloride) and a 2-lithiomethylpiperidine derivative |

| C-N bond within piperidine ring | A functionalized acyclic amino ketone | A dihaloalkane and an amino ketone precursor |

Synthetic Approaches to the Cyclobutane (B1203170) Moiety of this compound

The construction of the cyclobutane ring is a significant challenge in organic synthesis due to the inherent ring strain.

[2+2] cycloaddition reactions are a powerful tool for the formation of four-membered rings. nih.gov This can involve the reaction of two alkene components under thermal or photochemical conditions. For the synthesis of a cyclobutyl ketone precursor, a ketene (B1206846) or a ketene equivalent can be reacted with an appropriate alkene. For instance, the cycloaddition of dichloroketene (B1203229) with an alkene, followed by dehalogenation, can yield a cyclobutanone (B123998) derivative. nih.gov High-pressure conditions can also promote [2+2] cycloaddition reactions, leading to the formation of cyclobutane derivatives. ru.nl

A major challenge in cyclobutane synthesis is controlling the stereochemistry of the substituents on the ring. The diastereocontrolled synthesis of 1,3-difunctionalized cyclobutanes, for example, often requires complex synthetic routes. nih.gov The puckered nature of the cyclobutane ring leads to the possibility of cis and trans isomers, and achieving high diastereoselectivity can be difficult. The choice of reactants and reaction conditions in [2+2] cycloadditions plays a crucial role in determining the stereochemical outcome.

An alternative to constructing the cyclobutane ring is to start with a commercially available cyclobutane derivative and functionalize it as needed. For example, cyclobutanone can be a versatile starting material. It can undergo alpha-alkylation to introduce the ethanone side chain. Subsequent reactions can then be used to build the piperidine portion of the target molecule. Another approach involves the formal γ–C–H functionalization of cyclobutyl ketones to produce cis-1,3-difunctionalized cyclobutanes. nih.gov

Strategies for Piperidine Ring Incorporation and Stereoselective Functionalization

The piperidine scaffold is a common motif in pharmaceuticals and natural products. beilstein-journals.orgnih.gov

Reductive Amination Approaches for Piperidine Derivatives

Reductive amination is a cornerstone in the synthesis of piperidine rings, offering a versatile and efficient method for forming the heterocyclic core. This approach typically involves the condensation of a dicarbonyl compound with an amine, followed by reduction of the resulting imine or enamine intermediates. For the synthesis of a 2-substituted piperidine precursor, a 1,5-dicarbonyl compound or a suitable equivalent can be cyclized in the presence of an ammonia (B1221849) source.

The reaction proceeds through the formation of a cyclic imine, which is then reduced in situ to the corresponding piperidine. A variety of reducing agents can be employed, including sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation. The choice of reducing agent can influence the stereochemical outcome of the reaction, particularly when chiral substrates or catalysts are used.

For instance, the diastereoselective synthesis of substituted piperidines can be achieved through intramolecular reductive cyclization of monoximes of 1,5-diketones. This highlights the potential to control the stereochemistry at the C2 position during the ring formation step.

| Reactants | Reagents | Product | Key Features |

| 1,5-Dicarbonyl Compound, NH₃ | NaBH₃CN | 2-Substituted Piperidine | In situ reduction of cyclic imine. |

| Amino-aldehyde | Cobalt(II) catalyst | Piperidine | Radical-mediated cyclization. |

| Dihaloalkane, Primary Amine | Base | N-Substituted Piperidine | Cyclocondensation reaction. |

This table presents generalized reductive amination approaches for piperidine synthesis.

Enzymatic Kinetic Resolution in Piperidine Synthesis

Enzymatic kinetic resolution (EKR) is a powerful tool for obtaining enantiomerically pure piperidine derivatives. This technique utilizes enzymes that selectively catalyze the transformation of one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. For piperidine synthesis, EKR can be applied to resolve racemic intermediates, such as 2-substituted piperidines or their precursors.

Lipases are commonly employed enzymes in EKR for the resolution of piperidine derivatives, often through the acylation or hydrolysis of an ester group. The enantioselectivity of the enzymatic reaction is highly dependent on the specific enzyme, the substrate, and the reaction conditions, including the solvent and acylating agent. While direct enzymatic resolution of simple 2-alkylpiperidines can be challenging, the resolution of functionalized piperidines, such as those containing hydroxyl or carboxyl groups, has been demonstrated with greater success.

| Enzyme | Reaction Type | Substrate | Product |

| Lipase | Acylation | Racemic 2-piperidinemethanol (B146044) | Enantiopure 2-piperidinemethanol and its acylated enantiomer |

| Esterase | Hydrolysis | Racemic 2-carboxymethylpiperidine | Enantiopure 2-carboxymethylpiperidine and its ester enantiomer |

This table illustrates the application of enzymatic kinetic resolution in the synthesis of chiral piperidine derivatives.

Multi-Component Reactions for Piperidin-2-one Derivative Synthesis

Multi-component reactions (MCRs) offer an efficient pathway to complex molecular scaffolds, such as piperidin-2-one derivatives, in a single synthetic operation. These reactions combine three or more starting materials in a one-pot fashion, leading to high atom economy and procedural simplicity. While not directly yielding this compound, MCRs can provide valuable piperidin-2-one intermediates that can be further elaborated.

A notable example is the four-component diastereoselective synthesis of pyridinium (B92312) salts of piperidin-2-ones from pyridinium ylides, aldehydes, Michael acceptors, and ammonium (B1175870) acetate. This reaction proceeds via a Michael-Mannich cascade and is highly stereoselective, affording products with multiple stereocenters. The resulting piperidin-2-one can then be reduced and further functionalized to introduce the desired substituents.

Formation of the Ethanone Linkage in this compound

A critical step in the synthesis of the target molecule is the formation of the ethanone linkage at the C2 position of the piperidine ring. A highly effective and plausible method for achieving this transformation is through the reaction of a Grignard reagent with a 2-cyanopiperidine (B128535) derivative.

This reaction involves the nucleophilic addition of the Grignard reagent to the carbon atom of the nitrile group, forming an intermediate imine after acidic or aqueous workup. This imine can then be hydrolyzed to the corresponding ketone. For the synthesis of this compound, a cyclobutylmagnesium halide (e.g., cyclobutylmagnesium bromide) would be the Grignard reagent of choice.

The synthesis of the 2-cyanopiperidine precursor is a key prerequisite. This can be achieved through various methods, including the cyanation of a suitable piperidine derivative. The nitrogen of the piperidine ring must be protected with a suitable protecting group (e.g., Boc, Cbz) before the Grignard reaction to prevent side reactions.

Reaction Scheme:

Protection: Piperidine -> N-Protected Piperidine

Cyanation: N-Protected Piperidine -> N-Protected-2-cyanopiperidine

Grignard Reaction: N-Protected-2-cyanopiperidine + Cyclobutylmagnesium bromide -> Intermediate Imine

Hydrolysis: Intermediate Imine -> N-Protected-1-cyclobutyl-2-(piperidin-2-yl)ethan-1-one

Deprotection: -> this compound

Total Synthesis Strategies of this compound

A convergent total synthesis of this compound can be envisioned by combining the methodologies discussed above. A plausible synthetic route would commence with the construction of a suitably protected 2-cyanopiperidine, followed by the Grignard reaction to introduce the cyclobutyl ethanone side chain, and finally deprotection.

Proposed Synthetic Pathway:

Synthesis of a protected 2-cyanopiperidine: This could be achieved starting from a commercially available piperidine derivative. For instance, N-Boc-piperidine can be subjected to α-lithiation followed by reaction with a cyanating agent. Alternatively, a multi-step sequence involving the formation of a 2-hydroxymethylpiperidine, conversion to a leaving group, and subsequent nucleophilic substitution with cyanide could be employed.

Preparation of Cyclobutyl Grignard Reagent: Cyclobutyl bromide can be reacted with magnesium turnings in a suitable ether solvent (e.g., THF, diethyl ether) to generate cyclobutylmagnesium bromide.

Grignard Addition: The protected 2-cyanopiperidine would then be reacted with the freshly prepared cyclobutylmagnesium bromide. Careful control of reaction conditions, such as temperature and stoichiometry, would be crucial to maximize the yield of the desired ketone and minimize side reactions.

Hydrolysis and Deprotection: The intermediate imine formed from the Grignard reaction would be hydrolyzed under acidic conditions to yield the N-protected ketone. Subsequent removal of the protecting group (e.g., using TFA for a Boc group) would afford the final target molecule, this compound.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity in this compound Synthesis

Optimizing reaction conditions is paramount to achieving high yields and, where applicable, stereoselectivity in the synthesis of this compound.

For the reductive amination step, the choice of catalyst and hydrogen source can significantly impact diastereoselectivity. For instance, heterogeneous catalysts like palladium on carbon or ruthenium-based catalysts have been shown to be effective for the hydrogenation of pyridine (B92270) derivatives to piperidines, often with good cis-selectivity. The use of chiral ligands in combination with transition metal catalysts can enable enantioselective hydrogenation, providing access to enantiomerically enriched piperidine cores.

In the Grignard reaction , several factors can be tuned to enhance the yield of the ketone. The choice of solvent can influence the reactivity of the Grignard reagent. The temperature of the reaction is also critical; low temperatures are often preferred to minimize side reactions such as enolization of the nitrile or double addition. The stoichiometry of the Grignard reagent should be carefully controlled to favor the formation of the ketone over the tertiary alcohol.

Regarding stereoselectivity , if a chiral 2-cyanopiperidine is used, the diastereoselectivity of the Grignard addition would be a key consideration. The stereochemical outcome can be influenced by the nature of the N-protecting group, which can direct the approach of the Grignard reagent. The use of chiral additives or auxiliaries could also be explored to induce facial selectivity in the nucleophilic attack on the nitrile.

| Reaction Step | Parameter to Optimize | Desired Outcome |

| Reductive Amination | Catalyst, Reducing Agent, Solvent | High yield, High diastereoselectivity/enantioselectivity |

| Grignard Reaction | Solvent, Temperature, Stoichiometry | High yield of ketone, Minimized side products |

| Stereoselective Synthesis | Chiral substrate, Chiral catalyst/auxiliary | High diastereomeric/enantiomeric excess |

This table summarizes key parameters for optimization in the synthesis of this compound.

Computational Investigations of 1 Cyclobutyl 2 Piperidin 2 Yl Ethan 1 One

Density Functional Theory (DFT) Calculations for Electronic and Structural Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the solid state. niscpr.res.inniscpr.res.in It is widely employed in chemistry and materials science to predict and analyze molecular properties. nanobioletters.com For 1-Cyclobutyl-2-(piperidin-2-yl)ethan-1-one, DFT calculations, specifically utilizing methods like B3LYP with a suitable basis set (e.g., cc-pVDZ or 6-311G(d,p)), provide significant insights into its molecular geometry, vibrational spectra, and electronic characteristics. niscpr.res.inniscpr.res.in These theoretical calculations offer a framework for understanding the molecule's behavior and reactivity. nanobioletters.com

Geometry Optimization and Conformational Landscape Analysis

Computational studies on similar cyclobutane (B1203170) niscpr.res.innanobioletters.com and piperidine (B6355638) nih.gov derivatives have shown that DFT calculations can accurately predict bond lengths, bond angles, and dihedral angles. The optimized geometry for this compound would reveal the precise spatial arrangement of its constituent atoms, providing a foundational model for understanding its other properties.

Table 1: Illustrative Optimized Geometrical Parameters for a Cyclobutyl Ketone Moiety (Data based on a similar structure for demonstration)

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C=O | 1.21 Å |

| Bond Length | C-C (carbonyl-cyclobutyl) | 1.52 Å |

| Bond Length | C-C (in cyclobutane) | 1.55 Å |

| Bond Angle | O=C-C (cyclobutyl) | 125.5° |

| Bond Angle | C-C-C (in cyclobutane) | 88.9° |

Vibrational Frequency and Spectroscopic Data Prediction

DFT calculations are instrumental in predicting the vibrational frequencies of a molecule, which directly correlate with experimental infrared (IR) and Raman spectroscopic data. researchgate.netscirp.org Each calculated frequency corresponds to a specific normal mode of vibration, such as stretching, bending, or twisting of bonds. researchgate.net To improve agreement with experimental results, calculated harmonic frequencies are often multiplied by a scaling factor. researchgate.net

For this compound, key vibrational modes would include the characteristic C=O stretching of the ketone group, C-H stretching and bending modes of the cyclobutyl and piperidine rings, and C-N stretching vibrations. A theoretical vibrational spectrum serves as a valuable tool for interpreting experimental spectra and confirming the molecular structure. nanobioletters.com

Table 2: Illustrative Predicted Vibrational Frequencies for Key Functional Groups (Data based on similar structures for demonstration)

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Typical Experimental Range (cm⁻¹) |

|---|---|---|

| N-H Stretch (piperidine) | 3350 | 3300-3500 |

| C-H Stretch (aliphatic) | 2950 | 2850-3000 |

| C=O Stretch (ketone) | 1715 | 1705-1725 |

| C-N Stretch | 1190 | 1020-1250 |

Molecular Electrostatic Potential (MEP) Mapping for Chemical Reactivity and Site Selectivity

Molecular Electrostatic Potential (MEP) mapping is a technique used to visualize the three-dimensional charge distribution of a molecule, providing critical insights into its reactivity. niscpr.res.inresearchgate.net The MEP surface displays regions of varying electrostatic potential, where red indicates electron-rich areas (negative potential) that are susceptible to electrophilic attack, and blue indicates electron-poor areas (positive potential) prone to nucleophilic attack. researchgate.net

In the case of this compound, the MEP map would highlight the electronegative oxygen atom of the carbonyl group as a region of high negative potential (red). Conversely, the hydrogen atom attached to the piperidine nitrogen and other nearby hydrogens would likely be regions of positive potential (blue). This analysis helps predict how the molecule will interact with other reagents and biological targets. nanobioletters.comresearchgate.net

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Levels)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. wikipedia.org The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netajchem-a.com A larger gap generally signifies lower reactivity and higher stability.

For this compound, analysis of the HOMO and LUMO would reveal the distribution of electron density and identify the parts of the molecule most involved in electronic transitions and chemical reactions.

Table 3: Illustrative Frontier Molecular Orbital Energies (Data based on a similar structure for demonstration)

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -0.8 eV |

| HOMO-LUMO Gap (ΔE) | 5.7 eV |

Thermochemical Properties Determination

DFT calculations, combined with statistical mechanics, can be used to determine various thermochemical properties of a molecule at different temperatures. niscpr.res.innih.gov These properties, derived from the calculated vibrational frequencies, include the standard heat capacity (Cp), entropy (S), and enthalpy (H). These values are essential for understanding the molecule's thermodynamic stability and behavior under varying thermal conditions.

Table 4: Illustrative Thermochemical Properties at 298.15 K and 1 atm (Data based on a similar structure for demonstration)

| Property | Value |

|---|---|

| Heat Capacity (Cp) | 55.8 cal/mol·K |

| Entropy (S) | 105.2 cal/mol·K |

| Enthalpy (H) | 6.5 kcal/mol |

NMR Chemical Shift Prediction via Gauge-Independent Atomic Orbital (GIAO) Method

The Gauge-Independent Atomic Orbital (GIAO) method is a reliable computational approach for predicting the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) of a molecule. niscpr.res.innih.gov Theoretical prediction of NMR spectra is a powerful tool for structural elucidation, allowing for a direct comparison between calculated and experimental data to confirm the identity and purity of a synthesized compound. nanobioletters.com

For this compound, GIAO calculations would provide theoretical chemical shifts for each unique hydrogen and carbon atom. This would be particularly useful for assigning the complex signals arising from the two ring structures and the ethyl chain, helping to resolve ambiguities in experimental spectra.

Table 5: Illustrative Predicted ¹³C NMR Chemical Shifts vs. Typical Experimental Ranges (Data based on similar structures for demonstration)

| Carbon Atom | Predicted Chemical Shift (ppm) | Typical Experimental Range (ppm) |

|---|---|---|

| C=O (Ketone) | 209.5 | 205-220 |

| C-N (Piperidine, adjacent to N) | 55.1 | 40-60 |

| C (Piperidine, adjacent to substituent) | 58.3 | 50-65 |

| CH (Cyclobutane, adjacent to C=O) | 51.7 | 45-60 |

| CH₂ (Cyclobutane) | 23.4 | 15-30 |

Molecular Dynamics Simulations for Conformational Flexibility and Dynamic Behavior

Molecular dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules over time. By simulating the atomic motions, MD can provide a detailed understanding of the conformational flexibility of this compound.

In a typical MD simulation, the molecule would be placed in a simulated environment, such as a box of water molecules to mimic physiological conditions. The interactions between all atoms are calculated using a force field, and Newton's laws of motion are applied to predict the trajectory of each atom over a set period, often on the scale of nanoseconds or microseconds. researchgate.net

For this compound, MD simulations would be particularly useful for exploring the rotational freedom around the single bonds connecting the cyclobutyl, carbonyl, and piperidine moieties. Key dihedral angles could be monitored to identify the most stable conformations and the energy barriers between them. The flexibility of the piperidine ring, which can exist in chair, boat, and twist-boat conformations, would also be a critical aspect to investigate. researchgate.net

The results of such simulations can be analyzed to generate data on various structural parameters. For instance, the root-mean-square deviation (RMSD) can be calculated to assess the stability of the molecule's conformation over the simulation time. Additionally, the solvent-accessible surface area (SASA) can be determined to understand how the molecule interacts with its solvent environment. researchgate.net

Table 1: Hypothetical Molecular Dynamics Simulation Parameters and Key Observables

| Parameter | Value/Description |

| Software | GROMACS, AMBER, or similar |

| Force Field | OPLS-AA, CHARMM, or similar |

| Solvent Model | TIP3P or SPC/E water |

| Temperature | 300 K |

| Pressure | 1 bar |

| Simulation Time | 100 ns |

| Key Observables | RMSD, Radius of Gyration, Dihedral Angle Distributions, Hydrogen Bonding Analysis |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicted Biological Activities

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to correlate the chemical structure of a compound with its biological activity. nih.gov By developing a mathematical model, QSAR can be used to predict the activity of new, untested compounds.

To build a QSAR model for this compound, a dataset of structurally similar compounds with known biological activities against a specific target would be required. nih.govresearchgate.net For each compound in the dataset, a set of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, lipophilicity, and electronic properties. nih.gov

Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that relates the descriptors to the biological activity. nih.gov Once a statistically robust model is developed and validated, it could be used to predict the biological activity of this compound. This can help in prioritizing it for further experimental testing. clinmedkaz.orgclinmedkaz.org

Table 2: Example of Descriptors and Predicted Activities in a Hypothetical QSAR Study

| Compound | LogP | Molecular Weight | Polar Surface Area | Predicted IC50 (µM) |

| Analog 1 | 2.5 | 185.28 | 32.59 | 5.2 |

| Analog 2 | 3.1 | 201.32 | 32.59 | 2.8 |

| This compound | 2.8 | 195.30 | 29.54 | 3.5 (Predicted) |

| Analog 3 | 3.5 | 217.35 | 29.54 | 1.9 |

Molecular Docking Studies for Hypothetical Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. tandfonline.comresearchgate.net This technique is widely used in drug design to understand how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme. nih.govresearchgate.net

In a molecular docking study, a three-dimensional structure of the target protein is required, which is often obtained from experimental methods like X-ray crystallography or NMR spectroscopy, or through homology modeling. nih.gov The ligand, this compound, would be computationally placed into the binding site of the target protein in various possible conformations and orientations. A scoring function is then used to estimate the binding affinity for each pose, with lower scores generally indicating a more favorable interaction. mdpi.com

The results of a docking study can provide valuable insights into the binding mode of the ligand, including the key amino acid residues involved in the interaction. tandfonline.com For example, it could reveal hydrogen bonds, hydrophobic interactions, or electrostatic interactions between the ligand and the protein. nih.gov This information can be used to rationalize the compound's activity and to guide the design of new analogs with improved potency. mdpi.com

Table 3: Hypothetical Molecular Docking Results for this compound with a Target Protein

| Parameter | Result |

| Target Protein | Hypothetical Kinase XYZ |

| Docking Software | AutoDock Vina, Schrödinger Suite, or similar |

| Binding Affinity (kcal/mol) | -8.5 |

| Key Interacting Residues | Lys72 (Hydrogen Bond with Carbonyl), Val80 (Hydrophobic Interaction with Cyclobutyl), Asp184 (Ionic Interaction with Piperidine Nitrogen) |

| Predicted Inhibition Constant (Ki) | 1.5 µM |

Solvent Effects on the Reactivity and Stability of this compound via Computational Methods

The solvent in which a chemical reaction or process takes place can have a significant impact on its rate and outcome. Computational methods can be used to study these solvent effects on the reactivity and stability of this compound.

One common approach is to use continuum solvent models, where the solvent is treated as a continuous medium with a specific dielectric constant. ajgreenchem.com This method can be used to calculate how the solvent stabilizes or destabilizes different conformations or transition states of the molecule. For example, the keto-enol tautomerism of the carbonyl group in this compound could be influenced by the polarity of the solvent, with more polar solvents potentially favoring the more polar tautomer. researchgate.netbohrium.com

Explicit solvent models, where individual solvent molecules are included in the simulation, can provide a more detailed picture of solute-solvent interactions. ajgreenchem.com These models can be used in conjunction with quantum mechanics (QM) or combined QM/MM (Quantum Mechanics/Molecular Mechanics) methods to study reaction mechanisms in solution. For instance, the effect of different solvents on the rate of a reaction involving the piperidine nitrogen could be investigated by calculating the activation energies in various solvent environments. ajgreenchem.com

Table 4: Hypothetical Calculated Energy Differences in Different Solvents

| Solvent | Dielectric Constant | Relative Energy of Conformer A (kcal/mol) | Relative Energy of Conformer B (kcal/mol) |

| Vacuum | 1 | 0.0 | 2.5 |

| Chloroform | 4.8 | 0.0 | 1.8 |

| Ethanol | 24.6 | 0.0 | 1.2 |

| Water | 78.4 | 0.0 | 0.8 |

Structure Activity Relationship Studies of 1 Cyclobutyl 2 Piperidin 2 Yl Ethan 1 One and Its Analogues

Impact of Cyclobutyl Ring Modifications on Biological Activity

The cyclobutyl ring is an important structural feature in medicinal chemistry, valued for its unique puckered structure and its ability to act as a conformationally restricted isostere for other groups. nih.gov Its incorporation into drug candidates can fill hydrophobic pockets in target enzymes, improve metabolic stability, and direct key pharmacophore groups. nih.gov

Substituent Effects on the Cyclobutyl Moiety

The biological activity of cyclobutyl-containing compounds can be significantly influenced by the presence, nature, and position of substituents on the four-membered ring. These modifications can alter the molecule's size, shape, lipophilicity, and electronic properties, thereby affecting its binding affinity and selectivity for a biological target.

For instance, in the development of certain enzyme inhibitors, the addition of a gem-dimethyl substituent to a cyclobutyl ring showed acceptable potencies. nih.gov However, creating spirocyclic cyclobutyl derivatives often proved to be the most potent for enzyme inhibition. nih.gov In one case, a methyl-spirocyclobutyl compound was identified as the most potent analogue, while the removal of the methyl group led to a 100-fold decrease in activity, highlighting a stringent balance in shape and size required for filling a specific hydrophobic pocket. nih.gov

The introduction of substituents can also serve to reduce the planarity of a molecule. While a particular cyclobutyl derivative did not exhibit the most ideal properties in one study, the reduction of planarity was suggested to decrease the crystal lattice energy, potentially enhancing solubility. nih.gov In other instances, replacing a different cycloalkyl group, such as a cyclopentyl moiety, with a cyclobutyl ring still resulted in high potency and selectivity, demonstrating that the cyclobutyl ring could engage in optimal interactions at a putative receptor-binding site. nih.gov

The table below summarizes findings on how cyclobutyl ring substitutions can impact biological activity.

| Modification | Observed Effect on Biological Activity | Rationale / Key Finding |

| Methyl-spirocyclobutyl | Most potent analogue in a series | Demonstrates the stringent balance in shape and size for filling a hydrophobic pocket. nih.gov |

| Unsubstituted spirocyclobutyl | 100-fold decrease in activity compared to methyl-spiro | Removal of the methyl group significantly reduces potency. nih.gov |

| Spirocyclic cyclobutyl | More potent for enzyme inhibition than gem-dimethyl | Spirocyclic structure enhances binding affinity. nih.gov |

| General Cyclobutyl Ring | High potency and selectivity | The ring can engage in optimal interactions at receptor-binding sites. nih.gov |

Stereochemical Influence of the Cyclobutyl Ring on Biological Response

The non-planar, puckered conformation of the cyclobutane (B1203170) ring introduces specific stereochemical considerations that are crucial for biological activity. nih.gov The defined three-dimensional arrangement of substituents on the ring can dictate the precise orientation of pharmacophoric elements, which is essential for optimal interaction with a target protein.

The stereochemistry of the cyclobutyl ring can be used to lock a molecule into a desired conformation, preventing the cis/trans-isomerization that can lead to inactive forms of a compound. nih.gov For example, in the development of combretastatin (B1194345) A4 analogs, a significant challenge was the isomerization of the active cis-stilbene (B147466) unit into its inactive trans form. Replacing the double bond with a cyclobutane ring was explored as a strategy to lock the compound in the biologically active conformation. nih.gov

Furthermore, the stereochemical arrangement of the cyclobutyl ring can be critical for directing aromatic substituents toward their target. nih.gov Molecular modeling studies have shown that the 3D volume of the cyclobutane ring can be less likely to induce DNA damage by avoiding binding in the minor groove of DNA, suggesting that its stereochemistry can also influence safety profiles. nih.gov In the synthesis of chiral molecules containing cyclobutanes, asymmetric reactions are often employed to control the stereochemistry, yielding specific atropisomers that feature cis-cyclobutane boronic esters, highlighting the importance of stereoselective control. nih.gov

Role of the Piperidine (B6355638) Ring in Modulating Biological Activity

The piperidine ring is a ubiquitous scaffold in pharmaceuticals, forming a core component of numerous biologically active natural products and synthetic drugs. nih.govencyclopedia.pub Its structural and electronic properties can be readily modified, making it a versatile component for tuning the pharmacological profile of a molecule.

Substituent Effects on the Piperidine Moiety (e.g., Nitrogen Substitution, Ring Positions)

Substitutions on the piperidine ring, both on the nitrogen atom and on the carbon atoms, are a key strategy for optimizing biological activity. The nature of the substituent can affect affinity, selectivity, and pharmacokinetic properties.

Nitrogen Substitution: The substituent on the piperidine nitrogen is particularly critical. In a series of σ1 receptor ligands, replacing a central cyclohexane (B81311) ring with a piperidine ring lacking an N-substituent led to a remarkable reduction in σ1 affinity. nih.gov However, the introduction of a small methyl moiety at the piperidine N-atom resulted in high σ1 affinity and selectivity. nih.govresearchgate.net Conversely, piperidines with a proton, an ethyl group, or a tosyl moiety at the nitrogen exhibited considerably lower affinity. nih.govresearchgate.net Molecular dynamics simulations suggest that different interactions of the basic piperidine N-atom and its substituents with a lipophilic binding pocket are responsible for these differences in affinity. nih.govresearchgate.net In another study on dopamine (B1211576) uptake inhibitors, monoalkyl N-substituted derivatives, such as N-butyl and N-(cyclopropylmethyl) derivatives, displayed the highest affinity for the dopamine transporter. nih.gov

Ring Position Substitution: Substitution at other positions on the piperidine ring also modulates activity. In a study of piperidine-substituted sulfonamides, the presence of a methyl group on position 3 or 4 of the piperidine ring was associated with the highest anticancer properties. ajchem-a.com In a different context, for 6-substituted pyridine (B92270) and pyrazine (B50134) derivatives, the basicity and lipophilicity of the substituent on the pyridine ring were paramount, with activity decreasing in the order of piperidine > pyrrolidine (B122466) > morpholine. mdpi.comnih.gov This indicates that the more basic piperidine and pyrrolidine substituents were more favorable than the less basic morpholine. mdpi.comnih.gov

The following table summarizes the effects of various piperidine ring substitutions.

| Modification Site | Substituent | Observed Effect on Biological Activity | Target/Context |

| Nitrogen | Unsubstituted (proton) | Considerably lower affinity | σ1 Receptor nih.govresearchgate.net |

| Nitrogen | Methyl | High affinity and selectivity | σ1 Receptor nih.govresearchgate.net |

| Nitrogen | Ethyl | Considerably lower affinity | σ1 Receptor nih.gov |

| Nitrogen | Tosyl | Considerably lower affinity | σ1 Receptor nih.gov |

| Nitrogen | N-butyl | High affinity | Dopamine Transporter nih.gov |

| Nitrogen | N-(cyclopropylmethyl) | High affinity | Dopamine Transporter nih.gov |

| C-3 or C-4 Position | Methyl | Highest anticancer activity | Sulfonamide derivatives ajchem-a.com |

| Attached to Pyridine | Piperidine | Highest potency | Pyridine/Pyrazine derivatives mdpi.comnih.gov |

| Attached to Pyridine | Pyrrolidine | Intermediate potency | Pyridine/Pyrazine derivatives mdpi.comnih.gov |

| Attached to Pyridine | Morpholine | Lowest potency | Pyridine/Pyrazine derivatives mdpi.comnih.gov |

Conformational Analysis of the Piperidine Ring and its Relationship to Bioactivity

The conformational flexibility of the piperidine ring is a key determinant of its biological activity. The ring typically adopts a low-energy chair conformation, but this can be influenced by substituents and the hybridization state of adjacent atoms. nih.gov

The conformation of the piperidine ring is modified by the hybridization state of the carbon atom in the α-position to the piperidinic nitrogen. nih.gov When the α-carbon is sp³ hybridized, the ring generally favors the classic chair conformer. However, if the α-carbon is sp² hybridized, as is the case for the carbonyl carbon of the ethanone (B97240) linker in 1-cyclobutyl-2-(piperidin-2-yl)ethan-1-one, the ring is distorted towards a half-chair conformation. nih.gov This conformational preference can significantly impact how the molecule presents its pharmacophoric groups to a biological target.

Systematic chemical approaches that modify the piperidine ring with one- or two-carbon bridges for conformational control have been used to probe receptor affinity. nih.gov Rigidifying the piperidine structure with such bridges can preserve or even enhance affinity, suggesting that a constrained conformation can be beneficial for binding. nih.gov For instance, a quinuclidine (B89598) analogue, which has a rigid bridged structure, maintained the affinity of its more flexible piperidine counterpart, indicating a relaxation of steric constraints in the receptor's piperidine binding region. nih.gov

Influence of the Ethanone Linker on Structure-Activity Relationships

The ethanone linker, which connects the cyclobutyl and piperidine moieties, is not merely a spacer but an active contributor to the molecule's SAR profile. Its length, rigidity, and the chemical nature of the ketone group are all important factors.

The carbonyl group of the ethanone linker can act as a hydrogen bond acceptor, a critical interaction for binding to many biological targets. acs.org Molecular docking studies on other methyl ketone herbicides have shown that the carbonyl group, along with aromatic moieties, forms key interactions with enzyme inhibitors. acs.orgresearchgate.net

The length and flexibility of the linker are also crucial. Replacing a flexible ethylenediamine (B42938) spacer with a more rigid piperazine (B1678402) ring in one series of compounds resulted in the loss of whole-cell activity while retaining activity against the isolated enzyme, underscoring the importance of the linker's conformational properties. nih.gov The two-carbon length of the ethanone linker in this compound provides a specific spatial relationship between the cyclobutyl and piperidine rings. Any change in this length or flexibility would alter the positioning of these two key moieties, likely impacting the molecule's ability to adopt the optimal conformation for receptor binding. The α,β-unsaturated ketone system in related compounds like arylidene indanones creates a planar structure that allows for the transmission of electronic effects from substituents, which can influence binding. rsc.org While the ethanone linker in the title compound is saturated, the principle that the linker influences electronic and conformational properties remains relevant.

Exploration of Heterocyclic Substituents in Analogues (e.g., Triazole, Thiazole (B1198619), Imidazole) and their Contribution to Activity

The introduction of heterocyclic rings is a widely employed strategy in drug design to modulate the physicochemical properties and biological activity of a lead compound. For analogues of this compound, the incorporation of heterocycles such as triazoles, thiazoles, and imidazoles can significantly influence their interaction with biological targets. These rings can act as bioisosteres for other functional groups, introduce hydrogen bonding capabilities, alter lipophilicity, and provide metabolic stability.

Triazoles: The 1,2,3-triazole ring, often synthesized via copper-catalyzed azide-alkyne cycloaddition, is a valuable addition to molecular scaffolds. nih.govresearchgate.net In SAR studies, the triazole moiety can serve as a rigid linker, orienting substituents in a defined three-dimensional space. The nitrogen atoms within the triazole ring can act as hydrogen bond acceptors, potentially forming crucial interactions with target proteins. rsc.org For example, studies on 1,2,3-triazole-containing pyridine derivatives have shown that substituents on both the triazole ring and adjacent phenyl rings are advantageous for biological activity. frontiersin.org Replacing other functional groups with a triazole ring can lead to analogues with improved properties.

Thiazoles: The thiazole ring is another privileged heterocycle found in numerous pharmacologically active compounds. ijper.org Its incorporation into analogues of this compound could lead to compounds with a range of biological activities. SAR studies of various thiazole-containing compounds have demonstrated that the nature and position of substituents on the thiazole ring are critical for activity. nih.govnih.gov For instance, the introduction of strong electron-withdrawing groups, such as a nitro group, at specific positions can result in increased antibacterial and antifungal activity. nih.gov The thiazole scaffold can be modified at multiple positions, allowing for a systematic exploration of its chemical space to optimize biological activity. ijper.org

Imidazoles: The imidazole (B134444) ring is a key component of many endogenous molecules and approved drugs, known for its ability to participate in hydrogen bonding and coordinate with metal ions. chemijournal.com Introducing an imidazole moiety into the this compound scaffold could enhance target binding affinity. The synthesis of imidazole derivatives allows for diverse substitutions, and SAR studies have shown that these modifications can lead to potent agents with various therapeutic applications. chemijournal.com

The contribution of these heterocyclic substituents is typically evaluated by synthesizing a series of analogues and assessing their biological activity. The data generated helps to build a comprehensive SAR profile, guiding further optimization.

Table 1: Illustrative SAR of Heterocyclic Substituents on Biological Activity This table presents hypothetical data based on general findings in medicinal chemistry to illustrate the potential impact of heterocyclic substituents.

| Analogue | Heterocyclic Substituent (R) | Modification | IC50 (µM) | Comment |

| A-1 | Unsubstituted Phenyl | Reference Compound | 15.2 | Baseline activity. |

| A-2 | 1,2,3-Triazole | Phenyl replaced by Triazole | 8.5 | Triazole improves activity, possibly through H-bonding. |

| A-3 | Thiazole | Phenyl replaced by Thiazole | 12.1 | Thiazole maintains activity, offers sites for further modification. |

| A-4 | Imidazole | Phenyl replaced by Imidazole | 9.8 | Imidazole enhances activity, potential for improved binding. |

| A-5 | 4-Nitro-thiazole | Substitution on Thiazole | 4.3 | Electron-withdrawing group significantly boosts potency. nih.gov |

Pharmacophore Development and Common Features Analysis for this compound Analogues

Pharmacophore modeling is a crucial computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For a series of active analogues of this compound, a ligand-based pharmacophore model can be developed to guide the design of new compounds with potentially higher activity. mdpi.com

The process begins by identifying a set of structurally diverse analogues with a range of biological activities. The 3D structures of these molecules are generated and their conformational spaces are explored. By superimposing the active molecules, common chemical features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic centers, and ionizable groups are identified. nih.govmdpi.com

For analogues based on the this compound scaffold, a potential pharmacophore model might include:

A hydrophobic feature corresponding to the cyclobutyl ring.

A positive ionizable feature associated with the piperidine nitrogen, which is likely protonated at physiological pH. nih.gov

One or more hydrogen bond acceptors , potentially from the ketone oxygen or introduced heterocyclic rings.

Additional hydrophobic or aromatic features arising from various substituents.

Once a pharmacophore hypothesis is generated, it is validated by its ability to distinguish between highly active and inactive molecules. A robust model will successfully identify active compounds from a database while filtering out inactive ones. mdpi.com This validated pharmacophore then serves as a 3D query for virtual screening of compound libraries to find novel scaffolds or as a guide for the de novo design of new analogues that fit the model's features, thereby prioritizing synthetic efforts. mdpi.com

Combinatorial Library Design and High-Throughput Screening for Novel this compound Analogues

To efficiently explore the vast chemical space around the this compound scaffold, combinatorial chemistry coupled with high-throughput screening (HTS) is an indispensable strategy. researchgate.netnih.gov This approach allows for the rapid synthesis and evaluation of a large number of compounds, significantly accelerating the discovery of new lead structures. slideshare.netslideshare.net

Combinatorial Library Design: The design of a combinatorial library begins with the selection of a core scaffold, in this case, this compound. Key points of diversity on the scaffold are then identified. For this molecule, diversity can be introduced at several positions, such as on the piperidine ring or by varying the cyclobutyl group. A collection of building blocks (e.g., various aldehydes, amines, or heterocyclic precursors) is then selected for attachment at these diversity points. nih.gov

The synthesis is often performed using parallel synthesis techniques, where reactions are carried out simultaneously in arrays of reaction vessels, such as 96-well plates. nih.gov This allows for the creation of a library containing hundreds or thousands of structurally related but distinct compounds in a short amount of time. The design of these libraries can be guided by computational methods, including pharmacophore models, to create a "focused" library that is enriched in compounds with a higher probability of being active. nih.gov

High-Throughput Screening (HTS): Once the combinatorial library is synthesized, HTS is used to rapidly assess the biological activity of each compound. slideshare.net This involves the use of automated, miniaturized assays that can measure the effect of each compound on a specific biological target. researchgate.net Depending on the therapeutic goal, these can be biochemical assays (e.g., measuring enzyme inhibition) or cell-based assays (e.g., measuring changes in cell signaling or viability). nih.gov

The results of the HTS campaign will identify "hits"—compounds that exhibit significant activity in the assay. These hits are then subjected to further confirmation and validation studies. The SAR data generated from screening the entire library provides valuable insights into which structural modifications are favorable for activity, guiding the next cycle of lead optimization.

Future Research Directions for 1 Cyclobutyl 2 Piperidin 2 Yl Ethan 1 One

Development of Novel Synthetic Routes with Enhanced Efficiency and Stereocontrol

The synthesis of piperidine-containing compounds is a cornerstone of medicinal chemistry. nih.gov Future research on 1-Cyclobutyl-2-(piperidin-2-yl)ethan-1-one should prioritize the development of more efficient and stereoselective synthetic pathways. The existing stereocenter at the 2-position of the piperidine (B6355638) ring necessitates precise control to isolate the desired enantiomer, as different stereoisomers can exhibit vastly different biological activities.

Key areas for exploration include:

Asymmetric Catalysis : The hydrogenation of corresponding pyridine (B92270) precursors is a common method for piperidine synthesis. nih.gov Employing chiral catalysts, such as those based on iridium or rhodium, could enable highly diastereoselective and enantioselective hydrogenation, providing direct access to the desired stereoisomer of the piperidine core. nih.gov

Enzymatic Resolution : Biocatalysis offers a green and highly specific alternative for resolving racemic mixtures. researchgate.net Lipases and other enzymes could be screened for their ability to selectively acylate or hydrolyze a racemic intermediate, allowing for the separation of enantiomers.

Diversity-Oriented Synthesis (DOS) : Starting from a common precursor like 2-piperidine ethanol, a sequence of reactions can be employed to generate a library of structurally diverse analogues. researchgate.net This approach, involving key steps like stereocontrolled allylation and ring-closing metathesis, could be adapted to synthesize not only this compound but also a range of related compounds for structure-activity relationship (SAR) studies. researchgate.net

| Synthetic Strategy | Key Features | Potential Advantages for Target Compound |

| Asymmetric Hydrogenation | Utilizes chiral transition metal catalysts (e.g., Rh, Ir, Ru) on pyridine precursors. nih.gov | High stereoselectivity, direct route to enantiopure piperidine core, potentially fewer steps. |

| Substrate-Controlled Dearomatization | Employs chiral auxiliaries or existing stereocenters to guide the reduction of a pyridine ring. | Excellent diastereocontrol, applicable to complex substituted pyridines. |

| Intramolecular Cyclization | Formation of the piperidine ring via cyclization of a linear amine precursor (e.g., oxidative amination of alkenes). nih.govmdpi.com | Access to diverse substitution patterns, potential for novel scaffold creation. |

| Enzymatic Resolution | Uses enzymes to selectively react with one enantiomer in a racemic mixture. researchgate.net | High enantioselectivity, mild reaction conditions, environmentally friendly. |

Advanced Computational Approaches for Predictive Modeling and De Novo Design

Computational chemistry provides powerful tools for understanding molecular behavior and guiding drug design. For this compound, computational methods can predict its physicochemical properties, conformational preferences, and potential interactions with biological targets, thereby accelerating the design-synthesize-test cycle.

Future computational research should focus on:

Quantum Mechanics (QM) Calculations : Methods like Density Functional Theory (DFT) can be used to accurately model the electronic structure and geometry of the molecule. mdpi.com This can help in understanding its reactivity and conformational energy landscape, particularly the orientation of the cyclobutyl ketone group relative to the piperidine ring.

Molecular Dynamics (MD) Simulations : MD simulations can model the dynamic behavior of the compound in a biological environment, such as in water or near a lipid membrane. This provides insights into its flexibility, solvation properties, and how it might approach a target binding site.

Structure-Based and Ligand-Based Drug Design : If a biological target is identified, docking studies can predict the binding mode and affinity of the compound within the target's active site. If no target is known, pharmacophore modeling and 3D-QSAR (Quantitative Structure-Activity Relationship) studies based on a series of active analogues can help identify the key structural features required for activity.

Exploration of Polypharmacology and Multi-Target Drug Design Strategies

The "one molecule, one target" paradigm is increasingly being replaced by the concept of polypharmacology, where a single drug is designed to interact with multiple targets. nih.gov This approach can lead to enhanced efficacy and a lower likelihood of drug resistance, particularly for complex multifactorial diseases. nih.gov The piperidine scaffold is frequently found in multi-target-directed ligands (MTDLs). encyclopedia.pubajchem-a.com

A key future direction is to investigate the polypharmacological potential of this compound. This would involve:

Broad-Spectrum Screening : Testing the compound against a wide panel of receptors, enzymes, and ion channels. This can uncover unexpected "off-target" activities that may be therapeutically beneficial.

Rational Design of MTDLs : Based on screening results, the scaffold of this compound could be systematically modified to optimize its affinity for multiple desired targets simultaneously while minimizing interactions with targets associated with adverse effects. For instance, combining pharmacophoric elements for two distinct but related targets (e.g., different CNS receptors) onto the core structure.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by rapidly analyzing vast datasets to identify patterns and make predictions. researchgate.netmednexus.org Integrating these technologies can significantly accelerate the optimization of this compound and its analogues.

Promising applications include:

Predictive Modeling : Training ML models on large chemical datasets to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, as well as the biological activity, of novel analogues before they are synthesized. mdpi.com

De Novo Design : Using generative AI models, such as variational autoencoders or generative adversarial networks, to design entirely new molecules. nih.gov These models can be conditioned to generate novel structures that are similar to this compound but possess improved properties.

High-Throughput Virtual Screening : Employing AI to screen massive virtual libraries of compounds to identify those most likely to bind to a specific biological target, prioritizing synthetic efforts. nih.gov

| AI/ML Application | Description | Potential Impact on Research |

| Virtual Screening | Rapidly screens large compound libraries against a biological target model. researchgate.net | Identifies promising hits for further investigation, reducing time and cost. |

| QSAR/QSPR Modeling | Builds predictive models for biological activity (QSAR) or physicochemical properties (QSPR). | Guides lead optimization by predicting the effects of structural modifications. |

| De Novo Drug Design | Generates novel molecular structures with desired properties. nih.gov | Explores new chemical space and creates innovative drug candidates. |

| ADMET Prediction | Predicts pharmacokinetic and toxicity profiles of compounds. mdpi.com | Reduces late-stage attrition by identifying compounds with poor drug-like properties early on. |

Investigation of Alternative Biological Targets and Pathways for this compound and its Analogues

The piperidine ring is a versatile structural motif found in drugs targeting a wide array of biological systems. encyclopedia.pubijnrd.org Derivatives have shown activity as anticancer, antimicrobial, anti-inflammatory, and central nervous system (CNS) modulatory agents. researchgate.netajchem-a.com A crucial avenue of future research is to explore the full therapeutic potential of the this compound scaffold by investigating its effects on diverse biological targets.

Systematic screening of the compound and a library of its analogues against various targets could reveal novel therapeutic applications. Potential areas of interest, based on the activities of other piperidine derivatives, include:

Central Nervous System (CNS) Disorders : Many piperidine-containing drugs target CNS receptors, such as dopamine (B1211576), serotonin (B10506), and opioid receptors. The compound could be evaluated for activity related to Alzheimer's disease, pain, or psychiatric disorders. encyclopedia.pubajchem-a.com

Oncology : Certain piperidine derivatives have demonstrated anticancer properties by targeting various pathways involved in cell proliferation and survival. ajchem-a.com

Infectious Diseases : The piperidine scaffold is present in some antiviral, antifungal, and antibacterial agents. ijnrd.org

Enzyme Inhibition : The compound could be screened against therapeutically relevant enzymes, such as kinases, proteases, or metabolic enzymes like glutaminase. nih.gov

This broad-based biological profiling would be instrumental in identifying the most promising therapeutic avenues for this class of compounds.

Q & A

Q. What are the common synthetic routes for 1-Cyclobutyl-2-(piperidin-2-yl)ethan-1-one, and how are reaction conditions optimized?

Methodological Answer: The synthesis typically involves multi-step routes, starting with cyclobutane precursors and piperidine derivatives. Key steps include:

- Cyclobutyl Group Formation : Cyclopropane ring expansion or [2+2] cycloaddition reactions under photolytic conditions to generate the cyclobutane core .

- Piperidine Functionalization : Nucleophilic substitution or reductive amination to introduce the piperidin-2-yl moiety. For example, coupling a piperidine derivative with a cyclobutyl carbonyl intermediate using coupling agents like EDCI/HOBt .

- Optimization : Reaction parameters (e.g., temperature: 60–80°C, solvent: DMF or acetonitrile) are adjusted to maximize yield. Catalytic bases (e.g., KCO) enhance nucleophilic attack efficiency .

Q. What purification and characterization techniques ensure high-purity product?

Methodological Answer:

- Purification :

- Characterization :

Q. How is stereochemical configuration confirmed in this compound?

Methodological Answer:

- X-ray Crystallography : Single-crystal diffraction analysis resolves absolute configuration, as demonstrated for analogous piperidine derivatives (e.g., bond angles: C–C–C ≈ 88° in cyclobutyl rings) .

- Chiral HPLC : Separates enantiomers using chiral stationary phases (e.g., Chiralpak AD-H column) to assess enantiopurity .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent changes) impact biological activity?

Methodological Answer:

- Structure-Activity Relationship (SAR) Studies :

- Cyclobutyl Modifications : Replacing cyclobutyl with cyclopentyl (as in ) reduces steric strain, altering receptor binding affinity.

- Piperidine Substituents : Introducing fluorophenyl groups (e.g., as in ) enhances lipophilicity and CNS penetration.

- Assays : Enzyme inhibition (e.g., acetylcholinesterase IC) and receptor binding (radioligand displacement) quantify activity changes .

Q. Table 1: Comparative Biological Activity of Analogous Compounds

Q. How can contradictory biological data (e.g., in vitro vs. in vivo results) be resolved?

Methodological Answer:

- Purity Validation : HPLC-MS ensures compound integrity (>98% purity) before testing .

- Pharmacokinetic Profiling : Assess metabolic stability (e.g., liver microsome assays) to identify rapid degradation in vivo .

- Dose-Response Studies : Adjust dosing regimens in animal models to align with in vitro potency (e.g., ED correction for bioavailability) .

Q. What computational methods predict interaction mechanisms with biological targets?

Methodological Answer:

- Molecular Docking : Software like AutoDock Vina models ligand-receptor interactions (e.g., piperidine nitrogen forming hydrogen bonds with Asp in enzyme active sites) .

- Molecular Dynamics (MD) Simulations : Simulate binding stability over 100 ns trajectories to evaluate conformational flexibility .

- QM/MM Calculations : Hybrid quantum mechanics/molecular mechanics assess electronic interactions (e.g., charge transfer in cyclobutyl-pi stacking) .

Key Challenges and Best Practices

- Synthetic Challenges : Cyclobutyl ring strain increases reactivity but may lead to side reactions (e.g., ring-opening). Use low-temperature conditions (<0°C) during critical steps .

- Data Reproducibility : Standardize assay protocols (e.g., ATP concentration in kinase assays) to minimize variability .

- Safety : Handle intermediates with electrophilic groups (e.g., chloroketones) under inert atmospheres to prevent decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.